1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features both a benzothiazole and a pyrazole moiety. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body, including those involved in inflammation and infection .
Mode of Action
Benzothiazole derivatives often work by interacting with their targets and modulating their activity, which can lead to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
Benzothiazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
The synthesis of 1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 6-methylbenzothiazole with appropriate pyrazole derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the C-2 position.
Common reagents include acids, bases, and other organic solvents, and the major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
- 2-methylbenzothiazole
- 6-methylbenzothiazole
- 1H-pyrazole-5-carboxamide
Compared to these compounds, 1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide may exhibit unique biological activities due to the specific arrangement of its functional groups .
Properties
IUPAC Name |
2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-3-4-9-11(7-8)19-13(15-9)16-12(18)10-5-6-14-17(10)2/h3-7H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZNYAFWZWPTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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